molecular formula C21H15ClN2O2S B2876974 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 312914-34-4

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2876974
CAS No.: 312914-34-4
M. Wt: 394.87
InChI Key: YKNSVRPESVKNQJ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.

    Formation of the Methoxynaphthalene Moiety: The methoxynaphthalene component is synthesized separately, often through electrophilic aromatic substitution reactions, and then coupled with the thiazole intermediate.

    Final Coupling Reaction: The final step involves the coupling of the methoxynaphthalene derivative with the thiazole intermediate to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxylated naphthalene derivatives, while reduction of the carboxamide can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its structural features suggest it could be effective in treating diseases that involve specific molecular targets, such as certain cancers and bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxynaphthalene-1-carboxamide: Similar structure but with different positioning of the methoxy and carboxamide groups.

    N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxynaphthalene-2-carboxamide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxynaphthalene moiety, in particular, differentiates it from other thiazole derivatives and contributes to its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-19-11-15-5-3-2-4-14(15)10-17(19)20(25)24-21-23-18(12-27-21)13-6-8-16(22)9-7-13/h2-12H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNSVRPESVKNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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